2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide is a complex organic compound featuring a pyrrolidinone ring, a pyridine ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate electrophile.
Attachment of the Sulfamoyl Group: The sulfamoyl group is usually introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the intermediate compound.
Final Coupling: The final step involves coupling the intermediate compounds through a condensation reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activity and ability to interact with specific molecular targets.
Biology: The compound can be used to study enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Pyridine Derivatives: Compounds containing pyridine rings, such as nicotinamide, also exhibit similar chemical properties and biological activities.
Uniqueness
2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide is unique due to its combination of a pyrrolidinone ring, a pyridine ring, and a sulfamoyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.
Properties
IUPAC Name |
2-[4-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c19-17(23)12-27-15-3-5-16(6-4-15)28(25,26)21-10-13-8-14(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11,21H,1-2,7,10,12H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMPKCLMLBYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.